molecular formula C15H15N3O3S B2550123 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide CAS No. 898656-82-1

4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide

Cat. No.: B2550123
CAS No.: 898656-82-1
M. Wt: 317.36
InChI Key: CDDMDZKYGBXGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyclopropylsulfamoyl group and a pyridin-2-yl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often employed.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides and pyridine derivatives.

Scientific Research Applications

4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopropylsulfamoyl)-N-phenylbenzamide
  • 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide
  • 4-(cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide

Uniqueness

4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyridin-2-yl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(17-14-3-1-2-10-16-14)11-4-8-13(9-5-11)22(20,21)18-12-6-7-12/h1-5,8-10,12,18H,6-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDMDZKYGBXGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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